![molecular formula C23H21NO3 B325538 PROPYL 4-{[1,1'-BIPHENYL]-4-AMIDO}BENZOATE](/img/structure/B325538.png)
PROPYL 4-{[1,1'-BIPHENYL]-4-AMIDO}BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROPYL 4-{[1,1'-BIPHENYL]-4-AMIDO}BENZOATE is an organic compound with the molecular formula C23H21NO3 It is a derivative of benzoic acid and is characterized by the presence of a biphenyl group attached to the benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-{[1,1'-BIPHENYL]-4-AMIDO}BENZOATE typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: The biphenyl group is introduced to the benzoic acid derivative through a Friedel-Crafts acylation reaction. This involves the reaction of biphenyl with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation: The resulting acylated product is then reacted with an amine to form the amide linkage. This step often requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
PROPYL 4-{[1,1'-BIPHENYL]-4-AMIDO}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Nitro compounds, halogenated biphenyls
Aplicaciones Científicas De Investigación
PROPYL 4-{[1,1'-BIPHENYL]-4-AMIDO}BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its ability to interact with specific molecular targets makes it a promising compound for drug discovery.
Mecanismo De Acción
The mechanism of action of PROPYL 4-{[1,1'-BIPHENYL]-4-AMIDO}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- Propyl 4-[(4-chlorobenzoyl)amino]benzoate
- Propyl 4-[(4-methylbenzoyl)amino]benzoate
- Propyl 4-[(4-nitrobenzoyl)amino]benzoate
Uniqueness
PROPYL 4-{[1,1'-BIPHENYL]-4-AMIDO}BENZOATE stands out due to the presence of the biphenyl group, which imparts unique chemical and physical properties. This structural feature enhances its stability and reactivity compared to other similar compounds. Additionally, the biphenyl group may contribute to its biological activity, making it a compound of interest in various research fields .
Propiedades
Fórmula molecular |
C23H21NO3 |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
propyl 4-[(4-phenylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C23H21NO3/c1-2-16-27-23(26)20-12-14-21(15-13-20)24-22(25)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-15H,2,16H2,1H3,(H,24,25) |
Clave InChI |
RMCGTYDNKIIXAD-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[acetyl(methyl)amino]phenyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B325455.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B325457.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B325459.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B325460.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-phenoxyacetamide](/img/structure/B325461.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-methoxybenzamide](/img/structure/B325463.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dinitrobenzamide](/img/structure/B325464.png)
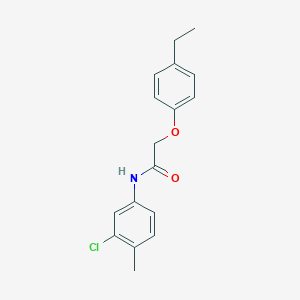
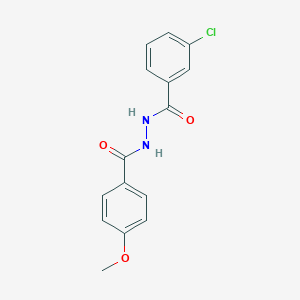
![Methyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B325471.png)
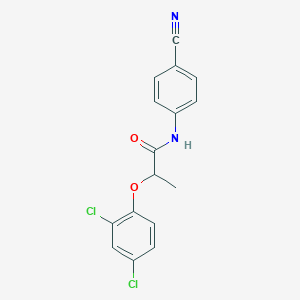
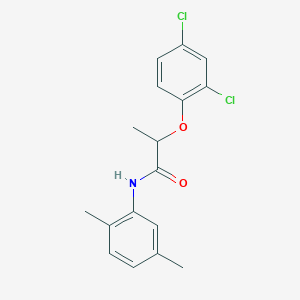
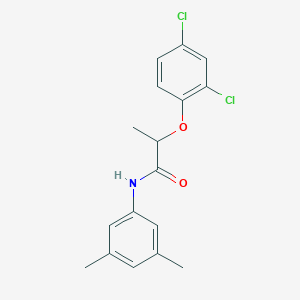
![N-[5-(butyrylamino)-1-naphthyl]butanamide](/img/structure/B325481.png)
